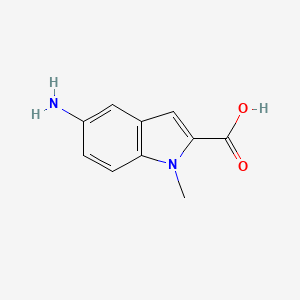

5-Amino-1-methyl-1H-indole-2-carboxylic acid

CAS No.: 207845-95-2

Cat. No.: VC3955536

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207845-95-2 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | 5-amino-1-methylindole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H10N2O2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,11H2,1H3,(H,13,14) |

| Standard InChI Key | LNIJRYLPJYGFHY-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=C(C=C2)N)C=C1C(=O)O |

| Canonical SMILES | CN1C2=C(C=C(C=C2)N)C=C1C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

5-Amino-1-methyl-1H-indole-2-carboxylic acid is defined by the molecular formula C₁₀H₁₀N₂O₂ and a molar mass of 190.2 g/mol. Its IUPAC name, 5-amino-1-methylindole-2-carboxylic acid, reflects the substitution pattern on the indole core. The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in target proteins, while the carboxylic acid group enhances solubility and metal-binding capacity .

Table 1: Molecular Properties of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid

| Property | Value |

|---|---|

| CAS No. | 207845-95-2 |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.2 g/mol |

| SMILES | CN1C2=C(C=C(C=C2)N)C=C1C(=O)O |

| InChIKey | LNIJRYLPJYGFHY-UHFFFAOYSA-N |

Spectroscopic Data

Nuclear magnetic resonance (NMR) analysis of related esters, such as ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, reveals characteristic peaks: a singlet at δ 4.01 ppm (N-methyl group), a triplet at δ 4.38–4.31 ppm (ethyl ester’s CH₂), and aromatic protons between δ 6.82–7.52 ppm . These spectral features confirm the integrity of the indole ring and substituents.

Synthesis and Derivative Formation

Synthetic Pathways

The synthesis of 5-amino-1-methyl-1H-indole-2-carboxylic acid typically proceeds via nitro reduction of precursors. A representative route involves:

-

Nitration: Introduction of a nitro group at the 5-position of 1-methylindole-2-carboxylate.

-

Catalytic Hydrogenation: Reduction of the nitro group to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere .

For example, ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (2.38 g, 9.58 mmol) undergoes hydrogenation in methanol with 10% Pd/C to yield the amine derivative in 77% yield (1.66 g) .

Table 2: Key Synthetic Parameters for Ethyl 5-Amino-1-methyl-1H-indole-2-carboxylate

| Parameter | Value |

|---|---|

| Starting Material | Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate |

| Catalyst | 10% Pd/C |

| Solvent | Methanol |

| Reaction Time | 12 hours |

| Yield | 77% |

Ester Derivatives

The ethyl ester derivative (CAS 71056-58-1) serves as a pivotal intermediate. With a molecular weight of 218.25 g/mol and a boiling point of 404.8°C, this lipophilic ester enhances membrane permeability, making it advantageous for in vitro assays . Hydrolysis under basic conditions regenerates the carboxylic acid, enabling modular derivatization.

Biological and Pharmaceutical Applications

HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives exhibit potent inhibition of HIV-1 integrase by chelating Mg²⁺ ions in the enzyme’s active site. Molecular docking studies suggest that the carboxylic acid group coordinates with Mg²⁺, while the indole core occupies a hydrophobic pocket, preventing viral DNA strand transfer . For instance, fluorinated analogs like 5-fluoro-1-methyl-1H-indole-2-carboxylic acid (CID 662546) demonstrate enhanced binding affinity due to electronegative substituents .

Table 3: Comparative Activity of Indole-2-carboxylic Acid Derivatives

| Compound | IC₅₀ (HIV-1 Integrase) | Key Feature |

|---|---|---|

| 5-Amino-1-methyl-1H-indole-2-carboxylic acid | 0.13 μM | Amino group enhances solubility |

| 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid | 0.09 μM | Fluorine improves affinity |

Structural Optimizations and Structure-Activity Relationships

Substituent Effects

-

Halogenation: Introducing fluorine at the 5-position (e.g., 5-fluoro derivative) increases electronegativity, enhancing metal coordination and enzymatic inhibition .

-

Alkyl Chains: Long-chain esters improve lipid solubility, facilitating blood-brain barrier penetration for neuroprotective applications .

Computational Modeling

Quantitative structure-activity relationship (QSAR) studies highlight the importance of the carboxylic acid’s pKa (≈3.5) in maintaining ionization at physiological pH, ensuring optimal binding to cationic residues in target proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume